molecular formula C8ClF7 B14603828 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene CAS No. 58161-50-5

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene

Katalognummer: B14603828
CAS-Nummer: 58161-50-5
Molekulargewicht: 264.53 g/mol
InChI-Schlüssel: RYFRHYFPVLKJOM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene is a halogenated aromatic compound It is characterized by the presence of multiple fluorine atoms and a chloro-difluoroethenyl group attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene typically involves halogenation reactions. One common method is the reaction of pentafluorobenzene with 1-chloro-2,2-difluoroethylene under specific conditions to introduce the chloro-difluoroethenyl group onto the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing specialized reactors and controlled environments to ensure high yield and purity. The exact conditions, such as temperature, pressure, and catalysts, are optimized to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups.

    Addition Reactions: The double bond in the chloro-difluoroethenyl group can participate in addition reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents such as nucleophiles (e.g., amines, thiols) can be used under mild conditions.

    Addition: Catalysts like palladium or platinum may be employed to facilitate addition reactions.

    Oxidation/Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

The major products formed depend on the specific reaction and conditions. For example, substitution reactions may yield derivatives with different functional groups, while addition reactions can result in saturated compounds.

Wissenschaftliche Forschungsanwendungen

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism by which 1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The chloro-difluoroethenyl group can participate in binding interactions, while the fluorine atoms may influence the compound’s reactivity and stability. Specific pathways and targets depend on the context of its application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(1-Chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene is unique due to its specific arrangement of halogen atoms and the presence of both chloro and difluoro groups. This combination imparts distinct chemical properties, making it valuable for specialized applications.

Eigenschaften

CAS-Nummer

58161-50-5

Molekularformel

C8ClF7

Molekulargewicht

264.53 g/mol

IUPAC-Name

1-(1-chloro-2,2-difluoroethenyl)-2,3,4,5,6-pentafluorobenzene

InChI

InChI=1S/C8ClF7/c9-2(8(15)16)1-3(10)5(12)7(14)6(13)4(1)11

InChI-Schlüssel

RYFRHYFPVLKJOM-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(C(=C(C(=C1F)F)F)F)F)C(=C(F)F)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.